molecular formula C16H22N2O2 B2580481 (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2321332-50-5

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2580481
CAS RN: 2321332-50-5
M. Wt: 274.364
InChI Key: CPUBTBPMTDCRJV-BQYQJAHWSA-N
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Description

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the diazepane family and has been shown to have a number of interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Complex Molecular Structures

Research has demonstrated the utility of molecules with similar structural motifs in synthesizing complex molecular frameworks. For instance, the reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene and methyl 4-hydroxyalk-2-ynoates, leading to structures with furan-2(5H)-one and caprolactam rings linked through an aminopropane tether, showcases the potential for creating novel ring systems (Trofimov et al., 2017). This example illustrates how the manipulation of cyclobutyl and furan-containing compounds can yield diverse and functionally rich structures.

Facilitating Organic Synthesis Reactions

The synthesis of furo[2,3-e][1,4]diazepin-3-one derivatives through tandem cyclization/[4 + 3] annulation reactions exemplifies the versatility of furan and diazepan-containing compounds in organic synthesis. These reactions, which proceed efficiently at room temperature and tolerate various functional groups, highlight the biological and medicinal potential of the resulting molecules (Zhang et al., 2022).

Advancements in Medicinal Chemistry

Although the specific applications of "(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one" in medicinal chemistry are not directly cited in available literature, the research into similar compounds suggests a broad potential. For example, the synthesis of furo[3,4-c]furans via Rh(II)-catalyzed reactions of diazo 2-propynyl maolonamic acid ester derivatives points towards methods for creating polyheterocyclic systems, which are often of interest in drug design and discovery (Padwa & Straub, 2000).

Contributions to Polymer Chemistry

Furthermore, the compound and its structural analogs play a role in polymer chemistry. The aluminium-catalyzed terpolymerization of furfuryl glycidyl ether with epichlorohydrin and ethylene oxide, leading to the synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks, demonstrates the potential for developing new materials with adjustable properties (Ming et al., 2018).

properties

IUPAC Name

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUBTBPMTDCRJV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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